DL-トリプトファン

概要

説明

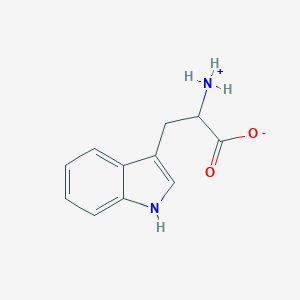

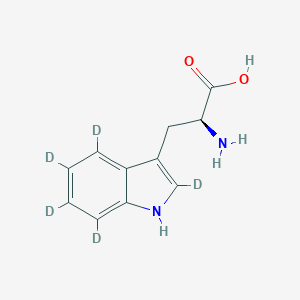

DL-Tryptophan, also known as 2-amino-3-(1H-indol-3-yl)propanoic acid, is a racemic mixture of the D- and L- forms of tryptophan. Tryptophan is an essential amino acid that plays a crucial role in protein biosynthesis. It contains an α-amino group, an α-carboxylic acid group, and an indole side chain, making it a polar molecule with a non-polar aromatic beta carbon substituent. Tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 .

作用機序

DL-トリプトファンは、セロトニンとメラトニンの前駆体としての役割を通じて、主にその効果を発揮します。DL-トリプトファンからセロトニンへの変換には、トリプトファンヒドロキシラーゼ酵素が関与し、トリプトファンを5-ヒドロキシトリプトファンにヒドロキシル化します。この中間体は次に脱炭酸されてセロトニンを形成します。セロトニンは、松果体でさらにメラトニンに代謝されます。 これらの分子は、気分、睡眠、その他の生理学的プロセスを調節する上で重要な役割を果たします .

科学的研究の応用

DL-Tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various indole derivatives and peptides.

Biology: DL-Tryptophan is used in studies related to protein structure and function, as well as in the investigation of metabolic pathways.

Medicine: It serves as a precursor for the synthesis of serotonin and melatonin, which are important in the treatment of mood disorders and sleep-related issues.

Industry: DL-Tryptophan is used in the production of dietary supplements and as a feed additive to improve animal growth and health

生化学分析

Biochemical Properties

DL-Tryptophan is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for serotonin, a neurotransmitter synthesized via tryptophan hydroxylase . It can also be metabolized into melatonin, a hormone that regulates circadian rhythms, and vitamin B3 (nicotinic acid) .

Cellular Effects

DL-Tryptophan influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, the conversion of DL-Tryptophan into serotonin can affect mood and sleep patterns.

Molecular Mechanism

At the molecular level, DL-Tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the enzyme tryptophan hydroxylase to initiate the synthesis of serotonin .

Metabolic Pathways

DL-Tryptophan is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is part of the 5-hydroxyindole and the kynurenine pathways .

準備方法

合成経路および反応条件: DL-トリプトファンの合成は、いくつかの方法によって達成できます。一般的な合成経路の1つは、さまざまな有機および無機塩基によって触媒されるアクロレインとエチルアセタミドマロネート間のマイケル型縮合です。生成物であるr-アセタミド-r, r-ジカルベトキシブチルアルデヒドは、次にフィッシャーインドール合成によりエチルα-アセタミド-α-カルベトキシ-β-(3-インドール)-プロピオネートに変換されます。 続く加水分解および脱カルボキシル化によりDL-トリプトファンが得られます .

工業生産方法: DL-トリプトファンの工業生産には、遺伝子組み換え細菌を用いた微生物発酵が用いられることが多いです。これらの細菌は、生合成に関与する代謝経路を最適化することで、トリプトファンを過剰生産するように設計されています。 発酵ブロスはその後、さまざまな精製手順を経て、DL-トリプトファンを単離および精製されます .

化学反応の分析

反応の種類: DL-トリプトファンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。

一般的な試薬と条件:

酸化: DL-トリプトファンは、酸性または塩基性条件下で過酸化水素または過マンガン酸カリウムなどの試薬を用いて酸化できます。

還元: DL-トリプトファンの還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて達成できます。

置換: DL-トリプトファンを含む置換反応は、インドール環で頻繁に起こり、求電子置換によってさまざまな官能基が導入される可能性があります。

主な生成物:

酸化: DL-トリプトファンの酸化は、キヌレニンなどの代謝産物の生成につながる可能性があります。

還元: 還元反応は通常、側鎖が修飾されたトリプトファン誘導体を生成します。

4. 科学研究への応用

DL-トリプトファンは、科学研究において幅広い用途を持っています:

化学: さまざまなインドール誘導体およびペプチドの合成のための出発物質として使用されます。

生物学: DL-トリプトファンは、タンパク質構造と機能に関連する研究、および代謝経路の調査に使用されます。

医学: 気分障害や睡眠関連の問題の治療に重要なセロトニンとメラトニンの合成のための前駆体として役立ちます。

類似化合物との比較

DL-トリプトファンは、インドール側鎖のためにアミノ酸の中でもユニークで、特異的な生化学的相互作用を可能にします。類似の化合物には以下が含まれます:

L-トリプトファン: タンパク質によく見られる天然のエナンチオマーであり、同様の生化学的役割を果たします。

D-トリプトファン: あまり一般的ではなく、代謝経路が異なるDエナンチオマー。

フェニルアラニンとチロシン: トリピトファンのインドール環とは異なり、単環構造を持つ芳香族アミノ酸

DL-トリプトファンの独特の構造と、重要な生体分子の前駆体としての役割により、さまざまな研究分野や産業において貴重な化合物となっています。

特性

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021418 | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 291.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-12-6, 27813-82-7, 73-22-3 | |

| Record name | (±)-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, DL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

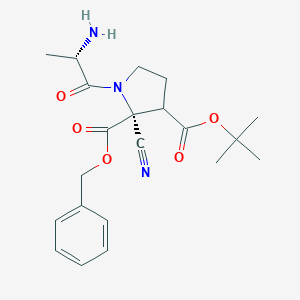

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Tryptophan?

A1: DL-Tryptophan has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.

Q2: Is there any spectroscopic data available for DL-Tryptophan?

A: Yes, research has utilized various spectroscopic techniques to characterize DL-Tryptophan. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic DL-Tryptophan [].

Q3: How stable is DL-Tryptophan under different conditions?

A: While specific stability data under various conditions might require further investigation, DL-Tryptophan's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].

Q4: What is the primary mechanism of action of DL-Tryptophan?

A4: DL-Tryptophan, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.

Q5: How does DL-Tryptophan influence the kynurenine pathway?

A: Research indicates that DL-Tryptophan administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to DL-Tryptophan-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].

Q6: Does DL-Tryptophan affect serotonin levels?

A6: While not directly addressed in the provided research, DL-Tryptophan, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.

Q7: What are the potential applications of DL-Tryptophan based on its biological activity?

A7: DL-Tryptophan's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.

Q8: How do structural modifications of DL-Tryptophan affect its activity?

A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].

Q9: Are there specific drug delivery strategies being explored for DL-Tryptophan or its analogs?

A: While the provided research doesn't directly address specific drug delivery strategies for DL-Tryptophan, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.

Q10: How is DL-Tryptophan metabolized in the body?

A10: DL-Tryptophan is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.

Q11: What in vitro models have been used to study DL-Tryptophan?

A: Researchers have used various in vitro models to investigate DL-Tryptophan's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].

Q12: What is known about the toxicity profile of DL-Tryptophan?

A: The provided research touches upon some aspects of DL-Tryptophan's safety profile. For example, in mice, DL-Tryptophan administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.

Q13: Are there any long-term effects associated with DL-Tryptophan use?

A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged DL-Tryptophan supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].

Q14: What are potential future research directions for DL-Tryptophan?

A14: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)